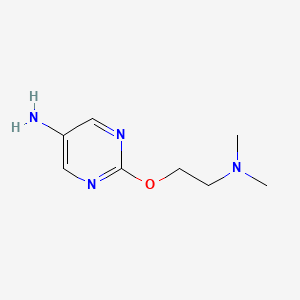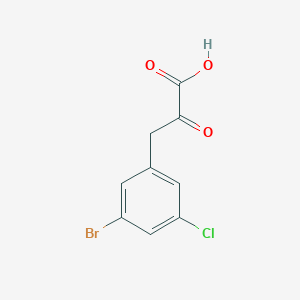
3-(3-Bromo-5-chlorophenyl)-2-oxopropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Bromo-5-chlorophenyl)-2-oxopropanoic acid: (3-Bromo-5-chlorophenyl)boronic acid , is a chemical compound with the following properties:
Chemical Formula: CHBBrClO
Molecular Weight: 235.27 g/mol
CAS Number: 1186403-17-7
Vorbereitungsmethoden
Synthetic Routes:: The synthesis of this compound involves boronic acid chemistry. One common synthetic route is the reaction between 3-bromo-5-chlorophenylboronic acid and an appropriate reagent (such as an acid chloride or anhydride) to form the corresponding acyl boronate. The reaction typically occurs under inert atmosphere conditions.
Industrial Production:: While specific industrial production methods are not widely documented, researchers and manufacturers likely employ similar synthetic routes on a larger scale.
Analyse Chemischer Reaktionen
Reactivity::
Benzylic Position Reactivity: Due to the presence of the benzylic bromine and chlorine atoms, this compound can undergo various reactions at the benzylic position.
Boronic Acid Reactions: As a boronic acid, it can participate in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Suzuki-Miyaura Coupling: Palladium catalyst, base, and an aryl or vinyl halide.
Benzylic Halide Reactions: Various nucleophiles (e.g., Grignard reagents, amines) under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in:
Organic Synthesis: As a versatile building block for the synthesis of more complex molecules.
Medicinal Chemistry: It may serve as a precursor for drug development.
Materials Science: For functional materials and ligand design.
Wirkmechanismus
The specific mechanism of action for this compound depends on its application. For example, if used in drug development, it would interact with specific molecular targets or pathways relevant to the therapeutic purpose.
Vergleich Mit ähnlichen Verbindungen
While I don’t have information on direct analogs, it’s essential to compare this compound with related boronic acids and benzylic halides to highlight its uniqueness.
Remember that further research and experimental data are necessary to fully understand the compound’s properties and applications
Eigenschaften
Molekularformel |
C9H6BrClO3 |
|---|---|
Molekulargewicht |
277.50 g/mol |
IUPAC-Name |
3-(3-bromo-5-chlorophenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H6BrClO3/c10-6-1-5(2-7(11)4-6)3-8(12)9(13)14/h1-2,4H,3H2,(H,13,14) |
InChI-Schlüssel |
HRHYNIBZZNJHEZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1Cl)Br)CC(=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(Trifluoromethyl)phenyl]ethanethiol](/img/structure/B13578276.png)
![tert-butyl N-[3-hydroxy-2-(trifluoromethyl)propyl]carbamate](/img/structure/B13578281.png)

![2-Amino-2-[4-(morpholin-4-yl)phenyl]ethan-1-ol](/img/structure/B13578305.png)
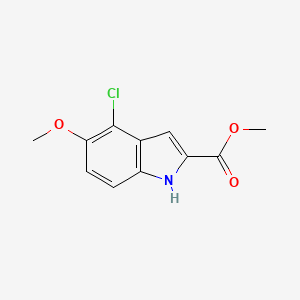
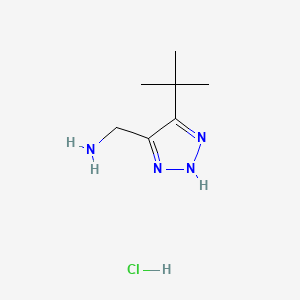
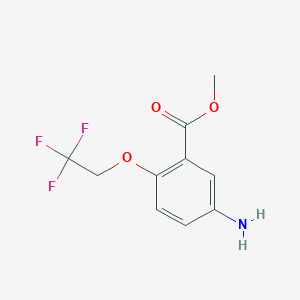
![N-[2-(1H-indol-3-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B13578326.png)

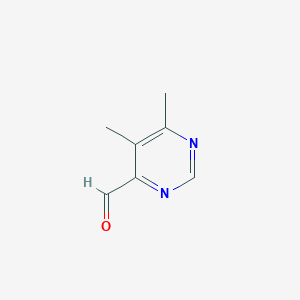

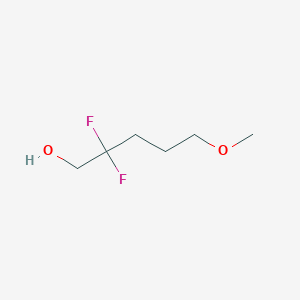
![Ethyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13578346.png)
